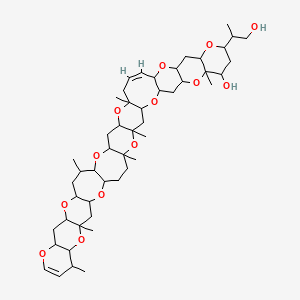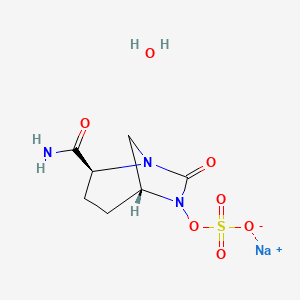
Avibactam sodium hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Avibactam sodium hydrate is a non-β-lactam β-lactamase inhibitor antibiotic. β-lactamase inhibitor Avibactam is a novel investigational non-beta-lactam beta-lactamase inhibitor that is being developed for possible use in combination with ceftaroline in the U.S. Avibactam does not have any intrinsic antibacterial activity in its own right, but appears to be capable of inhibiting beta-lactamase enzymes that belong to molecular classes A and C.Avibactam is useful for Antibiotics.
Scientific Research Applications
Non-β-lactam β-lactamase Inhibitor
Avibactam sodium hydrate represents a significant advancement as the first non-β-lactam β-lactamase inhibitor introduced for clinical use. It has broad-spectrum activity against class A, class C, and some class D β-lactamases. This unique compound operates through a mechanism involving covalent modification of a nucleophilic serine residue, much like β-lactam inhibitors, but reacts reversibly with its β-lactamase targets, unlike β-lactam inhibitors (Wang et al., 2016).
Novel Synthetic Routes
Innovative synthetic routes have been developed for avibactam, starting from commercially available compounds. This includes a 10-step synthesis process featuring a novel lipase-catalyzed resolution and simultaneous debenzylation/sulfation, yielding avibactam sodium salt on a large scale (Wang et al., 2017).
Pharmacokinetic/Pharmacodynamic Targets
Avibactam's pharmacokinetic/pharmacodynamic (PK/PD) indices have been explored for combinations with other drugs, such as ceftazidime, aztreonam, or ceftaroline fosamil. The PK/PD target for avibactam, critical for restoring the activity of these β-lactams, is identified as time-dependent rather than concentration-dependent (Nichols et al., 2018).
Restoration of Potency Against Drug-Resistant Bacteria
Avibactam has shown potential in restoring the potency of carbapenems against drug-resistant Mycobacterium abscessus. This makes avibactam a valuable tool in treating infections caused by multidrug-resistant pathogens (Kaushik et al., 2017).
Binding to Penicillin-Binding Proteins
Interestingly, avibactam can bind selectively to some penicillin-binding proteins (PBPs) in various Gram-positive and Gram-negative bacteria, expanding its potential utility beyond just β-lactamase inhibition (Asli et al., 2015).
properties
Molecular Formula |
C7H12N3NaO7S |
|---|---|
Molecular Weight |
305.24 |
IUPAC Name |
sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;hydrate |
InChI |
InChI=1S/C7H11N3O6S.Na.H2O/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);;1H2/q;+1;/p-1/t4-,5+;;/m1../s1 |
SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(4-Fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid](/img/structure/B1149849.png)
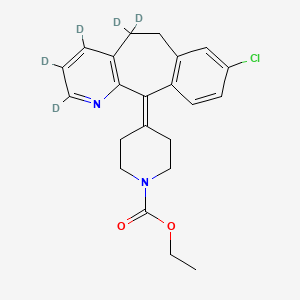

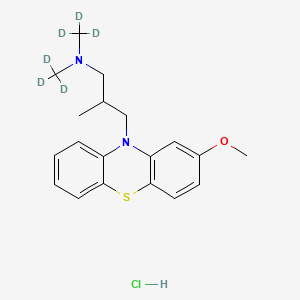
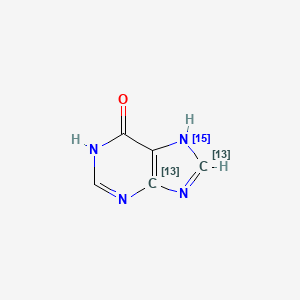
![(1S,2R,6R,10R,14R,15R,18S,23R)-14-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione](/img/structure/B1149855.png)
